molecular formula C22H18O6 B3267780 3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one CAS No. 467-25-4

3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one

Cat. No. B3267780
CAS RN: 467-25-4
M. Wt: 378.4 g/mol
InChI Key: YRQCMVRFUNWZQK-UHFFFAOYSA-N
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Description

3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one, also known as BHIM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BHIM is a member of the isobenzofuranone family, which has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one has been found to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. 3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one has been found to have a range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of cancer and other diseases. 3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one has also been found to modulate the expression of certain genes that are involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one is its potential as a therapeutic agent for cancer and other diseases. The compound has been shown to have a range of biological activities that make it a promising candidate for drug development. However, there are also some limitations to the use of 3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one in lab experiments. The compound is relatively new, and there is still much to be learned about its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on 3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another area of interest is the investigation of 3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one's potential as a therapeutic agent for other diseases besides cancer, such as neurodegenerative diseases and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of 3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one and its potential side effects, in order to develop safe and effective treatments based on this compound.

Scientific Research Applications

3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

3,3-bis(4-hydroxy-3-methoxyphenyl)-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-26-19-11-13(7-9-17(19)23)22(14-8-10-18(24)20(12-14)27-2)16-6-4-3-5-15(16)21(25)28-22/h3-12,23-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQCMVRFUNWZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198426
Record name 3,3-Bis(4-hydroxy-3-methoxyphenyl)-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Bis(4-hydroxy-3-methoxyphenyl)isobenzofuran-1(3H)-one

CAS RN

467-25-4
Record name 3,3-Bis(4-hydroxy-3-methoxyphenyl)-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Bis(4-hydroxy-3-methoxyphenyl)-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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